Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15852980
InChI: InChI=1S/C10H12N2O2/c1-4-12-8(2)9(7-11-12)5-6-10(13)14-3/h7H,4H2,1-3H3
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate

CAS No.:

Cat. No.: VC15852980

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate -

Specification

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name methyl 3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-ynoate
Standard InChI InChI=1S/C10H12N2O2/c1-4-12-8(2)9(7-11-12)5-6-10(13)14-3/h7H,4H2,1-3H3
Standard InChI Key WLPSJHFVCFUQTR-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)C#CC(=O)OC)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol. Key structural features include:

  • A pyrazole ring with ethyl (N1) and methyl (C5) substituents, influencing steric and electronic properties.

  • A propiolate ester group at C4, introducing rigidity and conjugation potential.

Comparative Structural Analysis

FeatureThis CompoundAnalogous Compound (1-Methyl-3-Ethyl-5-Pyrazolyl Ethyl Carboxylate)
Pyrazole SubstitutionN1-Ethyl, C5-MethylN1-Methyl, C3-Ethyl
Ester GroupPropiolate (HC≡CCOOCH₃)Ethyl Carboxylate (COOCH₂CH₃)
Molecular Weight192.22 g/mol198.22 g/mol

The propiolate group’s linear alkyne moiety enhances π-conjugation, potentially improving interactions with biological targets or polymer matrices compared to saturated esters .

Synthesis and Optimization

While no direct synthesis protocol for methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate is documented, methodologies for structurally related pyrazole esters provide a foundational framework.

Proposed Synthetic Route

Based on patent CN103508959A , which describes the synthesis of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate, the target compound could be synthesized via:

  • N-Alkylation: Reacting 5-methyl-1H-pyrazole-4-carboxylic acid with ethyl iodide to introduce the N1-ethyl group.

  • Esterification: Coupling the intermediate with methyl propiolate under Sonogashira conditions (Pd/Cu catalyst, THF, 80°C).

  • Purification: Column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water).

Critical Reaction Parameters

Data extrapolated from analogous syntheses :

ParameterOptimal ConditionEffect on Yield
Catalyst (Pd/Cu)5 mol%Maximizes cross-coupling efficiency
SolventTetrahydrofuran (THF)Balances solubility and reactivity
Temperature80–100°CPrevents alkyne dimerization
Reaction Time4–6 hoursEnsures complete conversion

Yield improvements are achievable by optimizing stoichiometry and purification techniques, as demonstrated in similar systems where excess dimethyl carbonate increased yields from 79.1% to 90.1% .

Research Challenges and Future Directions

Synthetic Hurdles

  • Alkyne Stability: The propiolate group is prone to polymerization under acidic or high-temperature conditions, necessitating inert atmospheres and low-temperature protocols.

  • Crystallinity Issues: Bulky substituents (e.g., ethyl, methyl) may reduce crystal quality, complicating X-ray diffraction analysis.

Recommended Studies

  • Structure-Activity Relationships (SAR): Synthesize derivatives with varied substituents to identify key pharmacophores.

  • In Silico Modeling: Predict binding affinities for targets like mTOR or EGFR using molecular docking.

  • Thermal Analysis: Evaluate polymer thermal stability via thermogravimetric analysis (TGA).

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